molecular formula C64H136O4Si4 B15212839 2,2,4,4,6,6,8,8-Octaoctyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane CAS No. 137410-93-6

2,2,4,4,6,6,8,8-Octaoctyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

Cat. No.: B15212839
CAS No.: 137410-93-6
M. Wt: 1082.1 g/mol
InChI Key: YQZSZXWURRBMDD-UHFFFAOYSA-N
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Description

Properties

CAS No.

137410-93-6

Molecular Formula

C64H136O4Si4

Molecular Weight

1082.1 g/mol

IUPAC Name

2,2,4,4,6,6,8,8-octaoctyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

InChI

InChI=1S/C64H136O4Si4/c1-9-17-25-33-41-49-57-69(58-50-42-34-26-18-10-2)65-70(59-51-43-35-27-19-11-3,60-52-44-36-28-20-12-4)67-72(63-55-47-39-31-23-15-7,64-56-48-40-32-24-16-8)68-71(66-69,61-53-45-37-29-21-13-5)62-54-46-38-30-22-14-6/h9-64H2,1-8H3

InChI Key

YQZSZXWURRBMDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[Si]1(O[Si](O[Si](O[Si](O1)(CCCCCCCC)CCCCCCCC)(CCCCCCCC)CCCCCCCC)(CCCCCCCC)CCCCCCCC)CCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4,6,6,8,8-Octaoctyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane typically involves the hydrolysis and condensation of dimethyldichlorosilane. The process begins with the addition of dimethyldichlorosilane to water, maintaining the temperature between 30-40°C. The resulting mixture is then separated, and the oil phase is hydrolyzed using sodium hydroxide solution. The hydrolyzed product is subjected to cracking at 120-140°C under vacuum conditions to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale hydrolysis and condensation reactions. The process is optimized for high yield and purity, often utilizing advanced distillation techniques to separate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,4,4,6,6,8,8-Octaoctyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,4,4,6,6,8,8-Octaoctyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane is widely used in scientific research due to its unique properties:

    Chemistry: Used as a precursor in the synthesis of advanced silicon-based materials.

    Biology: Employed in the development of biocompatible coatings for medical devices.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and low toxicity.

    Industry: Utilized in the production of high-performance lubricants and sealants.

Mechanism of Action

The mechanism of action of 2,2,4,4,6,6,8,8-Octaoctyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane involves its interaction with various molecular targets. The silicon-oxygen bonds in the compound provide high thermal stability and resistance to chemical degradation. This stability allows the compound to form durable coatings and films, which are essential in industrial applications. Additionally, its low surface tension facilitates its use as a lubricant and sealant .

Comparison with Similar Compounds

Comparison with Similar Cyclotetrasiloxane Compounds

Table 1: Comparative Analysis of Key Cyclotetrasiloxanes
Property 2,2,4,4,6,6,8,8-Octamethylcyclotetrasiloxane (D4) 2,2,4,4,6,6,8,8-Octaphenylcyclotetrasiloxane Tetravinyltetramethylcyclotetrasiloxane
Substituents Methyl (-CH₃) Phenyl (-C₆H₅) Methyl and vinyl (-CH=CH₂)
Molecular Formula C₈H₂₄O₄Si₄ C₄₈H₄₀O₄Si₄ C₈H₂₄O₄Si₄ (vinyl variant)
Molecular Weight 296.62 g/mol 793.17 g/mol 296.62 g/mol (varies by substituent)
Physical State Liquid White crystalline solid Liquid (hypothetical)
Melting Point 17–18°C 196–198°C N/A
Boiling Point 175°C 334°C N/A
Density 0.95–1.0 g/cm³ 1.185 g/cm³ N/A
Volatility High (volatile siloxane) Low (non-volatile) Moderate
Solubility Insoluble in water; miscible with organic solvents Insoluble in water; soluble in toluene Reacts with water
Thermal Stability Moderate (decomposes >250°C) High (stable up to 400°C) Polymerizes upon heating
Primary Applications Cosmetics, lubricants, PDMS synthesis High-temperature polymers, drug intermediates Cross-linking in silicone resins
Key Research Findings :

Octamethylcyclotetrasiloxane (D4) :

  • Dominates industrial use due to low viscosity and thermal stability but faces regulatory restrictions due to environmental persistence .
  • Synthesis: Hydrolysis of dimethyldichlorosilane followed by cyclization .

Octaphenylcyclotetrasiloxane: Bulky phenyl groups reduce volatility and enhance thermal stability, making it suitable for high-performance silicones . Applications: Used in heat-resistant coatings and as a precursor for phenyl-containing silicones . Synthesis: Condensation of diphenylsilanol under acidic conditions .

Vinyl-Substituted Variants :

  • Tetravinyltetramethylcyclotetrasiloxane (CAS 2554-06-5) is used in UV-curable resins and cross-linked polymers .
  • Reactivity: Vinyl groups enable radical polymerization, enhancing material toughness .

Critical Analysis of Structural and Functional Differences

  • Substituent Effects :

    • Methyl Groups (D4) : Provide flexibility and low glass transition temperatures (Tg) in PDMS, ideal for elastomers .
    • Phenyl Groups : Increase rigidity and refractive index, favoring optical and high-temperature applications .
    • Vinyl Groups : Introduce cross-linking sites, enabling covalent network formation in resins .
  • Environmental Impact :

    • D4’s volatility contributes to atmospheric transport and aquatic toxicity, whereas phenyl derivatives’ low solubility reduces ecological mobility .

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